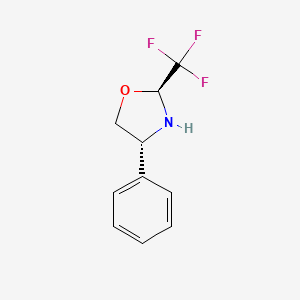
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- is a chiral compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is part of the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group and the phenyl ring in its structure makes it a valuable building block in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- typically involves the reaction of a chiral amine with a carbonyl compound in the presence of a trifluoromethylating agent. One common method is the condensation of (S)-phenylglycinol with trifluoroacetaldehyde . The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by acids or bases to improve yield and selectivity .
Analyse Chemischer Reaktionen
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions are often valuable intermediates for further chemical transformations.
Wissenschaftliche Forschungsanwendungen
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Industry: In industrial applications, it is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a ligand, binding to metal centers in catalytic processes, or as a substrate for enzymatic reactions. The phenyl ring provides additional stability and reactivity, making it a versatile compound in various chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- can be compared with other oxazolidines and chiral auxiliaries:
Oxazolidine, 4-phenyl-2-(methyl)-: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Oxazolidine, 4-phenyl-2-(ethyl)-: Similar structure but with an ethyl group instead of trifluoromethyl, affecting its chemical properties.
Oxazolidine, 4-phenyl-2-(tert-butyl)-: The bulkier tert-butyl group influences its steric and electronic characteristics.
The uniqueness of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
203176-56-1 |
|---|---|
Molekularformel |
C10H10F3NO |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
(2S,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
KWZQDMRRNOKEII-IUCAKERBSA-N |
Isomerische SMILES |
C1[C@H](N[C@@H](O1)C(F)(F)F)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(NC(O1)C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





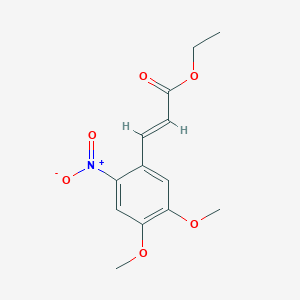
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)
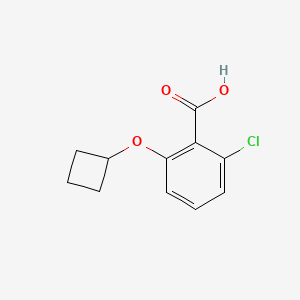
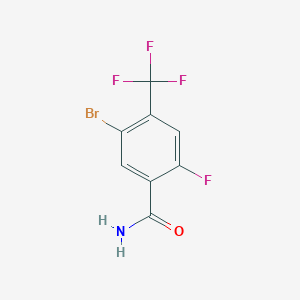




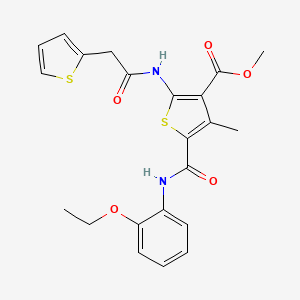
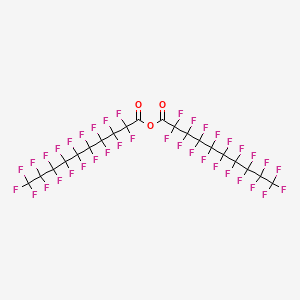
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
